REACTION_CXSMILES
|
[Li][CH2:2]CCC.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:14]=1)[CH:10]=O.C([O-])(O)=O.[Na+]>CCOCC.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH2:2])[CH:12]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:14]=1 |f:2.3,5.6|
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)OCOC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred for 30 m
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The volatile materials were evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining oil was purified by flash chromatography on silica gel (0% to 3% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)C=C)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |